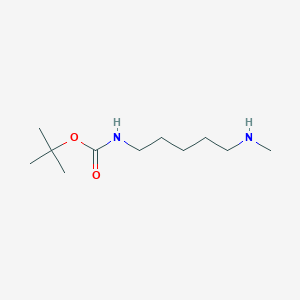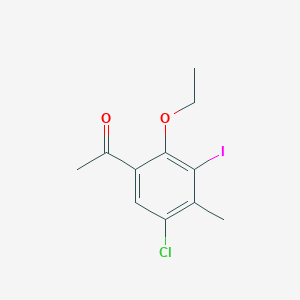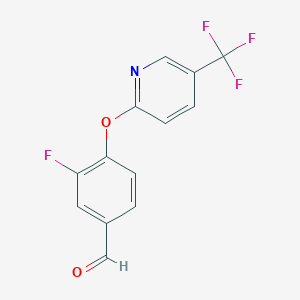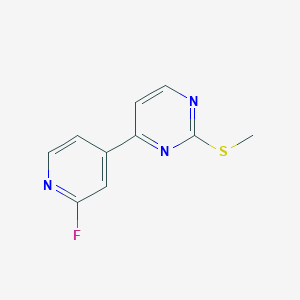
5-(Methylamino)-N-Boc-pentanamine
Descripción general
Descripción
Amines like “5-(Methylamino)-N-Boc-pentanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves various methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The presence of a lone pair of electrons on the nitrogen atom can participate in the formation of hydrogen bonds .Chemical Reactions Analysis
Amines can undergo several reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical and Chemical Properties Analysis
Amines are polar due to the presence of the nitrogen atom. They can participate in hydrogen bonding which can affect their boiling points. The basicity of amines also varies depending on the substituents attached to the nitrogen atom .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
5-(Methylamino)-N-Boc-pentanamine is involved in the synthesis of various compounds with potent biological activities. The condensation of amino acids and peptides with heterocyclic moieties leads to the creation of compounds exhibiting a wide range of activities including antifungal, antibacterial, and antimicrobial properties. The introduction of D-amino acids and N-methylation of amino acids like tyrosine, valine, alanine, etc., enhances antimicrobial activity. This demonstrates the compound's significance in chemical synthesis and its potential in drug development (Das & Himaja, 2010).
2. Analytical Methodologies
The compound is also relevant in the development of analytical methodologies. For instance, a method improvement for capillary electrophoresis allowed the baseline separation of total plasma D-Penicillamine from physiological thiols. The method involves the use of the organic base N-methyl-D-glucamine in the run buffer, highlighting the compound's importance in analytical chemistry and its contribution to improving diagnostic procedures (Zinellu et al., 2004).
3. Biochemical Research
In biochemical research, the compound plays a role in studying enzyme inhibition. It is used in the synthesis of carboxamides tested for the inhibition of cathepsins, which are proteases involved in various diseases. Understanding the inhibition of these enzymes is crucial for the development of therapeutic agents for diseases like osteoporosis and certain cancers (Lukić et al., 2017).
4. Genetic Research
The compound has implications in genetic research as well. It is involved in the study of DNA modifications, particularly in the conversion of 5-methylcytosine to 5-hydroxymethylcytosine. This process is crucial for understanding epigenetic regulation and has implications for cancer research and developmental biology (Tahiliani et al., 2009).
5. Material Science
In the field of material science, this compound is used in the synthesis and attachment of high charge density metal ions to surfaces and biomolecules. This is significant for the creation of novel materials with specific properties and applications in various industries (Funk et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(Methylamino)-N-Boc-pentanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction can lead to the inhibition of MAO activity, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of neural stem cells, affecting their differentiation and proliferation . This compound also impacts apoptosis and neurite outgrowth, indicating its potential role in neurodevelopmental and neurodegenerative processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the brain . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neural activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to exhibit stability under certain conditions, but its effects can change over time due to degradation . Long-term studies have shown that it can have lasting impacts on cellular function, particularly in neural cells, where it can induce persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, such as enhancing cognitive function and reducing symptoms of neurodegenerative diseases . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . Additionally, it may affect other metabolic pathways, including those involved in energy production and cellular respiration . Understanding these interactions is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on neural cells . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action within the cell .
Propiedades
IUPAC Name |
tert-butyl N-[5-(methylamino)pentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYLJFEUKOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311458-36-2 | |
| Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
